N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
This compound integrates three key heterocyclic moieties:
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5S/c1-27-17-8-4-6-13-10-18(28-19(13)17)15-11-30-22(23-15)24-20(25)14-9-12-5-2-3-7-16(12)29-21(14)26/h2-11H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYGTPUNANVWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe chromene moiety is then incorporated through cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their differences:
*Note: The target compound’s molecular formula is inferred from structural components.
Key Observations :
Comparison with Analogous Routes :
- Microwave-Assisted Synthesis : highlights improved yields (15–20% higher) for thiazole-coumarin hybrids using microwave irradiation vs. conventional heating .
- Solvent-Free Conditions : reports solvent-free synthesis of 3-acetyl-8-methoxycoumarin, reducing environmental impact and cost .
Solubility and Bioavailability:
- The methoxy group in the benzofuran moiety enhances water solubility compared to non-substituted analogs .
Pharmacological Potential:
- Antiviral Activity : Thiazole derivatives like BAY 57-1293 () inhibit herpesvirus helicase-primase, suggesting a possible mechanism for the target compound .
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety, thiazole, and a methoxy-substituted benzofuran. This structural diversity suggests multiple interaction sites with biological targets, enhancing its potential as a therapeutic agent. The molecular formula is with a molecular weight of 316.33 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
- Anticancer Activity : Molecular docking studies suggest significant interactions with proteins involved in cancer cell proliferation pathways, indicating potential anticancer properties. For instance, it may affect kinases that regulate cell cycle progression and apoptosis.
- Antimicrobial Properties : Preliminary studies have highlighted its antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific structural features contribute to the compound's biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Benzothiazole moiety | Enhances interaction with target proteins |
| Methoxy group on benzofuran | Increases lipophilicity and cellular uptake |
| Thiazole ring | Essential for cytotoxic activity |
These findings imply that modifications to the structure could further enhance its efficacy and selectivity for specific biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or similar derivatives:
- Anticancer Studies : In vitro tests showed that derivatives with similar thiazole and benzofuran structures exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
- Antimicrobial Activity : Research demonstrated that compounds sharing structural similarities with this compound displayed notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Studies utilizing molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its inhibitory action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Coupling of 7-methoxy-1-benzofuran-2-carboxylic acid with thiazole precursors via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Step 2 : Cyclization of intermediates under acidic or basic conditions to form the chromene-3-carboxamide core .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps) significantly impact yield. Purification via column chromatography or recrystallization is critical .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- NMR : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., methoxy protons at δ 3.8–4.0 ppm, chromene carbonyl at δ 160–165 ppm) .
- HRMS : High-resolution mass spectrometry for exact mass validation (e.g., molecular ion [M+H]+ at m/z 435.1) .
- X-ray crystallography : For absolute configuration determination, if single crystals are obtained .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Strategies :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Approach :
- Derivatization : Modify substituents (e.g., methoxy group on benzofuran, thiazole ring) and compare bioactivity .
- Computational modeling : Use DFT to calculate electronic properties (HOMO/LUMO energies) and correlate with experimental IC50 values .
- Fragment-based design : Replace chromene with coumarin or benzothiophene analogs to assess scaffold flexibility .
Q. What strategies are effective for analyzing target binding mechanisms via molecular docking?
- Protocol :
- Software : AutoDock Vina or Schrödinger Suite for docking simulations .
- Target selection : Prioritize proteins with known benzofuran/chromene interactions (e.g., COX-2, EGFR) .
- Validation : Compare docking scores with experimental binding data (e.g., SPR or ITC) .
Q. How can in vivo pharmacokinetic parameters be assessed for this compound?
- Method :
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Plasma stability : Incubate with rat plasma and analyze via LC-MS .
- In vivo studies : Administer to rodent models and measure bioavailability, half-life, and tissue distribution .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Chromatography :
- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
- LC-MS/MS : MRM mode for enhanced sensitivity in biological samples (LOQ ≤ 1 ng/mL) .
Key Challenges & Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
